molecular formula C15H24N2O3 B3179471 Tetracaine N-Oxide CAS No. 55750-02-2

Tetracaine N-Oxide

Cat. No.: B3179471
CAS No.: 55750-02-2
M. Wt: 280.36 g/mol
InChI Key: VGCNHTQKPJXAHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetracaine N-Oxide, also known as TetracaineN-Oxide or 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide, primarily targets sodium ion channels . These channels play a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

This compound is an ester-type anesthetic that produces local anesthesia by blocking the sodium ion channels . This blockage inhibits the initiation and conduction of neuronal impulses, leading to a loss of sensation in the applied area .

Biochemical Pathways

This compound affects the biochemical pathway involving the translational initiation of proteins . At certain concentrations, it can inhibit translation initiation and induce the formation of processing bodies (P-bodies), which are involved in mRNA decay .

Pharmacokinetics

It is known that the rate of systemic absorption of local anesthetics like this compound is proportionate to the vascularity of the site of injection . Ester local anesthetics are predominantly metabolized by pseudocholinesterase .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking sodium ion channels, it prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the applied area . At higher concentrations, it can also inhibit growth and induce cell lysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory effects on translation initiation and cell lysis are concentration-dependent . Furthermore, the cationic amphiphilic structure of this compound suggests that it may interact with membrane lipids, potentially affecting its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracaine N-Oxide can be synthesized through the oxidation of tetracaine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide product.

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tetracaine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of tetracaine to this compound.

    Reduction: Potential reduction back to tetracaine under specific conditions.

    Substitution: Reactions involving the substitution of functional groups on the benzoate ester moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound.

    Reduction: Tetracaine.

    Substitution: Various substituted benzoate esters depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracaine N-Oxide is unique due to its N-oxide functional group, which may confer different chemical and pharmacological properties compared to its parent compound, tetracaine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCNHTQKPJXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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